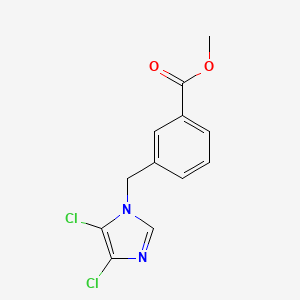
Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate is a chemical compound with the molecular formula C12H10Cl2N2O2 and a molecular weight of 285.12 g/mol It is characterized by the presence of a benzoate group attached to a dichloroimidazole moiety via a methyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with 4,5-dichloroimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the imidazole ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with substituted imidazole rings.
Hydrolysis: 3-(4,5-dichloroimidazol-1-ylmethyl)benzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its dichloroimidazole moiety. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-chloroimidazol-1-ylmethyl)benzoate
- Methyl 3-(5-chloroimidazol-1-ylmethyl)benzoate
- Methyl 3-(4,5-dimethylimidazol-1-ylmethyl)benzoate
Uniqueness
Methyl 3-(4,5-dichloroimidazol-1-ylmethyl)benzoate is unique due to the presence of two chlorine atoms on the imidazole ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the imidazole ring, leading to variations in their properties and applications.
Eigenschaften
CAS-Nummer |
175203-11-9 |
|---|---|
Molekularformel |
C12H10Cl2N2O2 |
Molekulargewicht |
285.12 g/mol |
IUPAC-Name |
methyl 3-[(4,5-dichloroimidazol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-12(17)9-4-2-3-8(5-9)6-16-7-15-10(13)11(16)14/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
FQFIMFRRRMAAOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=NC(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


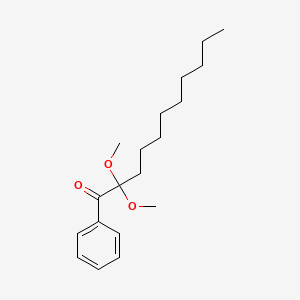
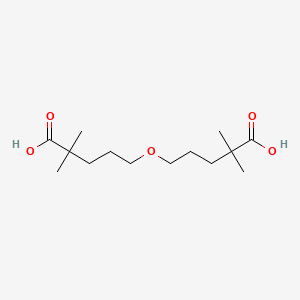
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)


![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
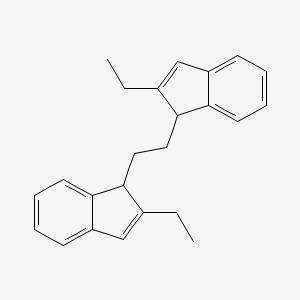
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
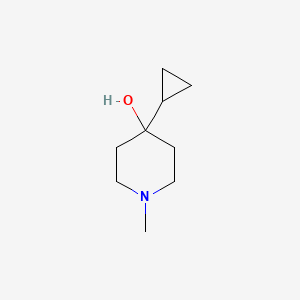

![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)



